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Foreword: Beyond the Spectrum

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis
for a vast array of natural alkaloids and synthetic compounds with significant biological
activities, including antihypertensive, anti-inflammatory, and anti-tumor properties[1]. The
journey from a promising synthetic route to a fully validated novel isoquinoline derivative is
paved with analytical challenges. A mere collection of spectra is insufficient; true structural
elucidation lies in a synergistic interpretation of data, where each technique provides a unique
piece of a complex molecular puzzle.

This guide is structured to mirror the logical workflow of structural determination. We will not
follow a rigid template but rather a narrative that begins with establishing the molecular formula,
proceeds to map the intricate proton-carbon framework, and concludes by confirming functional
groups and electronic properties. As your virtual Senior Application Scientist, | will not only
detail the protocols but also illuminate the rationale behind each experimental choice, ensuring
a robust and self-validating analytical strategy.
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Part 1: The Foundational Step - Molecular Weight
and Formula Determination via Mass Spectrometry
(MS)

The first question for any novel compound is fundamental: "What is its mass?" High-Resolution
Mass Spectrometry (HRMS) is the definitive tool for answering this, providing the elemental
composition and, consequently, the molecular formula.

Expertise & Causality: Choosing the Right lonization
Technique

For most novel isoquinoline derivatives, which possess a basic nitrogen atom, Electrospray
lonization (ESI) in positive ion mode is the technique of choice.[2][3] The nitrogen atom is
readily protonated, yielding a strong signal for the protonated molecule [M+H]*. This "soft"
lonization technique minimizes in-source fragmentation, preserving the crucial molecular ion for
accurate mass determination.

Protocol 1: HRMS Analysis via ESI-Quadrupole Time-of-

Flight (Q-TOF)

o Sample Preparation: Dissolve the purified novel derivative in a suitable solvent (e.qg.,
methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Prepare a serial

dilution to a final concentration of 1-10 pg/mL in 50:50 acetonitrile:water with 0.1% formic
acid. The acid ensures efficient protonation.

e Instrumentation Setup (ESI+):
o Infusion: Directly infuse the sample solution at a flow rate of 5-10 puL/min.

o lon Source Parameters: Set the capillary voltage to ~4.5 kV and the heated capillary
temperature to ~200°C.[3]

o Mass Analyzer (TOF): Calibrate the instrument using a known standard immediately
before the run to ensure high mass accuracy (< 5 ppm). Acquire data in a mass range
appropriate for the expected molecular weight (e.g., m/z 100-1000).
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o Data Analysis:
o Identify the most abundant ion in the spectrum, which should correspond to [M+H]*.

o Utilize the instrument's software to calculate the elemental composition based on the exact
mass measured. Compare this to the theoretical mass of the proposed structure.

Trustworthiness: Interpreting Tandem MS (MS/MS)
Fragmentation

Beyond the molecular formula, MS/MS provides vital structural clues. By isolating the [M+H]*
ion and subjecting it to collision-induced dissociation (CID), we can observe characteristic
fragmentation patterns that act as a structural fingerprint.

A systematic study of 66 different isoquinoline alkaloids revealed key fragmentation behaviors.
[2][4][5] For instance, the loss of substituents on the nitrogen atom is a common pathway.[2][4]
Derivatives with vicinal methoxy and hydroxy groups often exhibit a characteristic neutral loss
of methanol (CHsOH).[2][5] Understanding these established patterns allows for a deeper level
of structural confirmation.[4]

Part 2: Mapping the Atomic Framework with Nuclear
Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules.
For isoquinoline derivatives, a combination of 1D (*H, *3C) and 2D NMR experiments is
essential for unambiguous assignment of all protons and carbons.[6]

Workflow for Complete NMR Structural Elucidation
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Caption: Integrated NMR workflow for structural elucidation.

Protocol 2: Comprehensive NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated
solvent (e.g., CDClz, DMSO-ds). Causality Note: Solvent choice is critical. Some 3,4-

dihydroisoquinolines have shown anomalous *H NMR spectra with extreme line broadening
in CDCIs, which can be resolved by adding a small amount of acid or changing the solvent.

[7]
1D NMR Acquisition:

o 'H NMR: Acquire a standard proton spectrum. Integrate all signals to determine relative
proton counts.

o 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique
carbon environments. A DEPT-135 experiment can be run to differentiate between
CH/CHs (positive) and CH:z (negative) signals.

2D NMR Acquisition:
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o COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin
coupled (typically through 2-3 bonds), revealing neighboring protons and helping to trace
out aliphatic chains or aromatic spin systems.[6][8]

o HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton
with the carbon it is directly attached to, definitively linking the *H and 13C assignments.[8]

[9]

o HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial
experiment for connecting disparate structural fragments. It shows correlations between
protons and carbons over 2-4 bonds, allowing for the connection of substituents to the
isoquinoline core and the unambiguous placement of groups on the fused ring system.[6]
[8][10]

Data Interpretation: Characteristic Isoquinoline Signals

While exact shifts depend on substitution, some general ranges for the unsubstituted
isoquinoline core in CDCIs are instructive.[11]
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Position 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
C1 9.22 152.7
C3 7.58 143.2
Cc4 8.50 120.6
C5 7.80 128.8
C6 7.62 127.4
Cc7 7.70 130.4
C8 7.95 126.6
Cda - 135.8
C8a - 129.1

Data adapted from
reference[11] and

SpectraBase[12].

Expertise in Action: The proton at C1 (H-1) is typically the most downfield signal due to the
deshielding effect of the adjacent nitrogen atom, often appearing as a sharp singlet.[11] In
contrast, the H-3 and H-4 protons form a distinct AX system. HMBC correlations from
substituents (e.g., methoxy protons) to the isoquinoline carbons are essential for confirming
their exact location.[10][13] For example, a correlation from a methoxy singlet at ~3.9 ppm to a
carbon signal at ~148 ppm would strongly suggest a methoxy group attached to an oxygen-
bearing aromatic carbon like C6 or C7.

Part 3: Functional Group and Electronic System
Confirmation

While MS and NMR build the molecular skeleton, IR and UV-Vis spectroscopy provide
orthogonal confirmation of functional groups and the overall electronic nature of the molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints
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IR spectroscopy is a rapid and effective method for identifying key functional groups.[11] The
C=N and C=C stretching vibrations within the aromatic system of isoquinoline give rise to a
series of characteristic absorption bands.[11][14]

Protocol 3: FT-IR Analysis using Attenuated Total Reflectance (ATR)

e Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR
crystal. No further preparation is needed.

e Background Collection: Acquire a background spectrum of the clean, empty ATR crystal.

o Sample Acquisition: Acquire the sample spectrum over a range of 4000-400 cm~* with a
resolution of 4 cm~1.[11] Co-add 16-32 scans to improve the signal-to-noise ratio. The
instrument software automatically generates the final transmittance or absorbance spectrum.
[11]

Characteristic IR Bands for Isoquinoline Derivatives:

Frequency Range (cm™?) Vibration Comment

Confirms the presence of the

3100-3000 Aromatic C-H Stretch o

aromatic rings.

Characteristic of the pyridine
1620-1575 C=N Stretch )

part of the ring.[15]

Multiple bands confirming the
1590-1450 C=C Stretch _

aromatic skeleton.

Strong band if ether (e.g.,
1200-1000 C-O Stretch

methoxy) groups are present.

Pattern can give clues about
850-750 C-H Out-of-Plane Bend the substitution on the

benzene ring.

Data compiled from
references[9][11][15][16].
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UV-Visible (UV-Vis) Spectroscopy: Probing the 1t-System

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated
1i-system of the isoquinoline core. The position (Amax) and intensity of absorption bands are
sensitive to the nature and position of substituents as well as the solvent.[17]

Protocol 4: UV-Vis Spectral Analysis

o Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g.,
ethanol or cyclohexane). The concentration should be adjusted to give a maximum
absorbance between 0.1 and 1.0.[11]

o Baseline Correction: Use a cuvette filled with the pure solvent to record a baseline.

e Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-
400 nm.[15]

Data Analysis: Identify the wavelengths of maximum absorbance (Amax).

Isoquinoline itself typically shows three main absorption bands, and the spectra of derivatives
are often similar, though shifts are expected.[18] For example, a study of 5-substituted
isoquinolines in benzene showed three absorption maxima for each derivative.[18] The solvent
can play a significant role; a study on indenoisoquinolines demonstrated a notable dependence
of relative absorption intensities on solvent polarity.[17]

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of a novel isoquinoline derivative is not a linear process but an
iterative cycle of hypothesis and verification. HRMS provides the elemental formula. 1D and 2D
NMR piece together the atomic connectivity. FT-IR confirms the expected functional groups,
and UV-Vis spectroscopy validates the electronic nature of the conjugated system. Each piece
of data, when interpreted with an understanding of the underlying chemical principles and
supported by the vast body of literature, contributes to the final, unambiguous structural
assignment. This integrated, multi-technique approach ensures the highest level of scientific
integrity and trustworthiness in drug discovery and development.

Overall Characterization Workflow
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Caption: A synergistic workflow for spectroscopic characterization.

References

» Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and
NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of
Onychopetalum amazonicum R. E. Fr. SCIELO. Available from: [Link]

* Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds.
Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available from: [Link]

© 2026 BenchChem. All rights reserved. 9/14 Tech Support


https://www.benchchem.com/product/b1321890/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-novel-isoquinoline-derivatives-a-senior-application-scientist-s-guide
https://www.scielo.br/j/jbchs/a/gSzc8Jg9g8qf5g8kY8dYV3D/?lang=en
https://www.ias.ac.in/article/fulltext/chem/093/02/0145-0155
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry
combined with computational chemistry. ResearchGate. Available from: [Link]

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry
combined with computational chemistry. PubMed. Available from: [Link]

Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass
spectrometry. PubMed. Available from: [Link]

Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry
combined with computational chemistry. NIH National Center for Biotechnology Information.
Available from: [Link]

Application of Mass Spectrometry in the Study of Some Isoquinoline Alkaloids. MacSphere.
Available from: [Link]

What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?
Google Al Search.

Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. ResearchGate.
Available from: [Link]

Dynamic NMR and Ab Initio Studies of Exchange Between Rotamers of Derivatives of
octahydrofuro[3,4-flisoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6(1H)-
isoquinolinetricarboxylate. PubMed. Available from: [Link]

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available
from: [Link]

Synthesis and Characterization of Novel Functionally Substituted Planar
Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-glisoquinolines.
ACS Omega. Available from: [Link]

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of
Scientific & Technology Research. Available from: [Link]

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. Semantic Scholar.
Available from: [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://www.researchgate.net/publication/338782071_Investigation_of_fragmentation_behaviours_of_isoquinoline_alkaloids_by_mass_spectrometry_combined_with_computational_chemistry
https://pubmed.ncbi.nlm.nih.gov/31959815/
https://pubmed.ncbi.nlm.nih.gov/9918239/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6970995/
https://macsphere.mcmaster.ca/handle/11375/17495
https://www.researchgate.net/figure/Recorded-UV-Visible-spectra-of-5-substituted-isoquinolines-in-benzene_fig7_322693245
https://pubmed.ncbi.nlm.nih.gov/15376629/
https://www.mdpi.com/1420-3049/24/22/4070
https://pubs.acs.org/doi/10.1021/acsomega.0c06173
https://www.ijstr.org/final-print/feb2020/Synthesis-Of-Novel-1234-tetrahydro-isoquinoline-Derivatives.pdf
https://www.semanticscholar.org/paper/Synthesis-and-Fluorescent-Properties-of-Novel-Balewski-S%C4%85czewski/0268481ff2219712a41753457a3e7161b979505c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-
isoindolo[1,2-alisoquinoline and derivatives. ResearchGate. Available from: [Link]

Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. ACS
Publications. Available from: [Link]

Isoquinoline alkaloids: A 15N NMR and x-ray study. Part 2. ResearchGate. Available from:
[Link]

DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. ResearchGate.
Available from: [Link]

Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed. Available
from: [Link]

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
MDPI. Available from: [Link]

H,H-COSY ( <) and HMBC () correlations of 4-methoxy2H-isoquinolin-1-one (2).
ResearchGate. Available from: [Link]

DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. PubMed.
Available from: [Link]

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from:
[Link]

Isoquinoline synthesis. Quimica Orgéanica. Available from: [Link]

Novel Quinazolinone—Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and
DFT Mechanistic Study. MDPI. Available from: [Link]

Synthesis of isoquinolines. Organic Chemistry Portal. Available from: [Link]

Isoquinoline-1-carboxylic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available
from: [Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.researchgate.net/publication/262529342_1H_and_13C_NMR_spectral_assignments_and_X-ray_crystallography_of_45812b-TETrahydro-isoindolo12-aisoquinoline_and_derivatives
https://pubs.acs.org/doi/abs/10.1021/ja01140a049
https://www.researchgate.net/publication/11261307_Isoquinoline_alkaloids_A_15N_NMR_and_x-ray_study_Part_2
https://www.researchgate.net/publication/7798305_DFT_studies_and_vibrational_spectra_of_isoquinoline_and_8-hydroxyquinoline
https://pubmed.ncbi.nlm.nih.gov/31717684/
https://www.mdpi.com/1420-3049/27/19/6667
https://www.researchgate.net/figure/HH-COSY-and-HMBC-correlations-of-4-methoxy-2H-isoquinolin-1-one-2_fig4_342378873
https://pubmed.ncbi.nlm.nih.gov/16054005/
https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html
https://www.quimicaorganica.org/sintesis-heterociclos/277-sintesis-de-isoquinolinas.html
https://www.mdpi.com/1420-3049/27/15/4962
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/isoquinolines.shtm
https://spectrabase.com/spectrum/AdidTWrYBX4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of isoquinolines. VII. 4-Hydroxy-1,2,3,4-tetrahydroisoquinolines. ACS Publications.
Available from: [Link]

Ultraviolet Absorption Spectra of Some Substituted Quinolines. Google Books.

Isoquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -
isoquinoline derivatives. ResearchGate. Available from: [Link]

Isoquinoline. NIST Chemistry WebBook. Available from: [Link]

Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens
as Polarity Interaction Probes. PMC - PubMed Central. Available from: [Link]

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility — Department of Chemistry.
Available from: [Link]

Isoquinoline - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7
eV. New valence and Rydberg electronic states. RSC Publishing. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. mdpi.com [mdpi.com]

2. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry
combined with computational chemistry - PubMed [pubmed.ncbi.nim.nih.gov]

3. Analysis of isoquinoline alkaloids in medicinal plants by capillary electrophoresis-mass
spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

4. researchgate.net [researchgate.net]

© 2026 BenchChem. All rights reserved. 12/14 Tech Support


https://pubs.acs.org/doi/10.1021/jo01018a032
https://spectrabase.com/spectrum/2roAQiuPUrC
https://www.researchgate.net/publication/222549221_19F_and_13C_GIAO-NMR_chemical_shifts_for_the_identification_of_perfluoro-quinoline_and-isoquinoline_derivatives
https://webbook.nist.gov/cgi/cbook.cgi?ID=C119653&Type=IR-SPEC&Index=1
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3784451/
https://chem-nmr.sdsu.edu/common-2d-cosy-hsqc-hmbc/
https://spectrabase.com/spectrum/5Q2N1B2s4N1
https://pubs.rsc.org/en/content/articlelanding/2019/cp/c8cp07886h
https://www.benchchem.com/product/b1321890?utm_src=pdf-custom-synthesis#bc-rfq
https://www.mdpi.com/1420-3049/24/22/4070
https://pubmed.ncbi.nlm.nih.gov/31959815/
https://pubmed.ncbi.nlm.nih.gov/31959815/
https://pubmed.ncbi.nlm.nih.gov/9870408/
https://pubmed.ncbi.nlm.nih.gov/9870408/
https://www.researchgate.net/publication/338694187_Investigation_of_fragmentation_behaviours_of_isoquinoline_alkaloids_by_mass_spectrometry_combined_with_computational_chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321890?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

5. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry
combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

e 6. researchgate.net [researchgate.net]
e 7.ias.ac.in [ias.ac.in]

e 8.7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility — Department of Chemistry
[nmr.sdsu.edu]

¢ 9. Novel Quinazolinone—Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and
DFT Mechanistic Study | MDPI [mdpi.com]

¢ 10. researchgate.net [researchgate.net]
e 11. pdf.benchchem.com [pdf.benchchem.com]
e 12. spectrabase.com [spectrabase.com]

¢ 13. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c..
[askfilo.com]

e 14. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed
[pubmed.ncbi.nlm.nih.gov]

e 15. researchgate.net [researchgate.net]
e 16. pubs.acs.org [pubs.acs.org]

e 17. Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-
Oxygens as Polarity Interaction Probes - PMC [pmc.ncbi.nlm.nih.gov]

¢ 18. researchgate.net [researchgate.net]

¢ To cite this document: BenchChem. [Spectroscopic Characterization of Novel Isoquinoline
Derivatives: A Senior Application Scientist's Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1321890/docs#spectroscopic-
characterization-of-novel-isoquinoline-derivatives-a-senior-application-scientist-s-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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